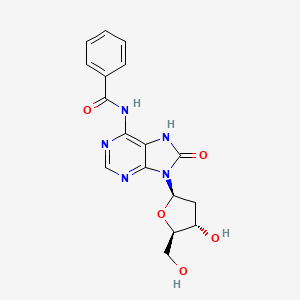

N6-Benzoyl-8-hydroxy-2'-deoxyadenosine

Description

Overview of Chemically Modified Nucleosides in Nucleic Acid Research

Chemically modified nucleosides, variants of the canonical building blocks of DNA and RNA, are indispensable tools in modern biochemical and biomedical research. The natural nucleic acid alphabet, consisting of adenine (B156593), guanine (B1146940), cytosine, thymine, and uracil, is often expanded through deliberate chemical alterations to the base or sugar moiety. These modifications serve diverse purposes, from probing the intricate mechanisms of biological processes to developing novel therapeutic agents. chemimpex.com

In the realm of epigenetics, for instance, modified nucleosides like methylated deoxyadenosines have been identified as key regulatory features in the genomes of various organisms, influencing everything from gene transcription to DNA repair pathways. nih.gov Researchers synthesize and incorporate modified nucleosides into DNA and RNA strands to study how these changes affect nucleic acid structure, stability, and interaction with proteins. broadpharm.com Furthermore, nucleoside analogues, which mimic their natural counterparts, are a cornerstone of antiviral and anticancer drug development, designed to interfere with the replication and transcription processes of pathogens or cancer cells. chemimpex.com The study of modified nucleosides also extends to understanding cellular processes like autophagy, where certain adenosine (B11128) derivatives have been shown to act as signaling molecules. nih.gov

Contextualizing N6-Benzoyl-8-hydroxy-2'-deoxyadenosine within the Landscape of Oxidative DNA Lesions and Protected Nucleoside Chemistry

The specific compound, this compound, is best understood by dissecting its two key chemical features: the "8-hydroxy" group and the "N6-Benzoyl" group.

Oxidative DNA Lesions: The "8-hydroxy" modification places this compound in the category of oxidative DNA lesions. Cellular DNA is under constant assault from reactive oxygen species (ROS) generated during normal metabolism or from environmental exposures. nih.gov These ROS can damage DNA bases, creating lesions that, if unrepaired, can lead to mutations and contribute to aging and diseases like cancer. nih.govnih.gov One of the most studied oxidative lesions is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which is known to cause G-to-T transversion mutations. nih.govnih.gov Similarly, 7,8-dihydro-8-oxo-2'-deoxyadenosine (8-oxo-dA or 8-hydroxy-2'-deoxyadenosine) is a major form of oxidative damage to DNA. nih.govchemicalbook.com The presence of this lesion can disrupt normal DNA processes.

Protected Nucleoside Chemistry: The "N6-Benzoyl" group is a protecting group, a temporary chemical modification essential for the laboratory synthesis of oligonucleotides (short DNA or RNA strands). During synthesis, the reactive exocyclic amino group (at the N6 position of adenine) must be masked to prevent unwanted side reactions. caymanchem.com The benzoyl group serves this protective role effectively and can be removed in a final deprotection step after the oligonucleotide chain has been assembled. N6-Benzoyl-2'-deoxyadenosine is a standard amino-protected building block used for this purpose. caymanchem.com

Therefore, this compound is a specialized chemical reagent that combines a feature of DNA damage (the 8-hydroxy group) with a feature required for synthetic chemistry (the N6-benzoyl protecting group).

Academic Rationale for Investigating this compound

The primary academic rationale for the synthesis and use of this compound is to facilitate the study of a specific type of DNA damage in a controlled manner. By using this compound as a building block, scientists can create synthetic DNA oligonucleotides that contain the 8-hydroxy-2'-deoxyadenosine lesion at a precise, predetermined location within the sequence. chemicalbook.com

These site-specifically damaged DNA strands are invaluable experimental substrates for:

DNA Repair Studies: Investigating which enzymes and pathways are responsible for recognizing and removing the 8-hydroxy-2'-deoxyadenosine lesion.

Translesion Synthesis Studies: Examining how DNA polymerases behave when they encounter this specific lesion during replication. This includes measuring the efficiency of bypassing the lesion and the frequency and type of mutations introduced opposite the damage.

Structural Biology: Determining the three-dimensional structure of DNA containing this lesion, alone or in complex with proteins, to understand how the damage distorts the DNA helix and how repair enzymes recognize it.

By incorporating this modified nucleoside, researchers can move beyond simply detecting oxidative damage in cells and begin to dissect the precise molecular consequences of a single, defined lesion. nih.gov

Data Tables

Table 1: Chemical Properties of this compound This interactive table summarizes the key chemical identifiers and properties of the compound.

| Property | Value | Source |

| Chemical Name | This compound | chemicalbook.com |

| Synonym | N6-Benzoyl-8-oxo-2'-deoxyadenosine | chemicalbook.com |

| CAS Number | 142948-08-1 | chemicalbook.com |

| Molecular Formula | C17H17N5O5 | chemicalbook.com |

| Molecular Weight | 371.35 g/mol | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5/c23-7-11-10(24)6-12(27-11)22-15-13(20-17(22)26)14(18-8-19-15)21-16(25)9-4-2-1-3-5-9/h1-5,8,10-12,23-24H,6-7H2,(H,20,26)(H,18,19,21,25)/t10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDREOLFENRGJY-QJPTWQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240322 | |

| Record name | Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142948-08-1 | |

| Record name | Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142948-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N6 Benzoyl 8 Hydroxy 2 Deoxyadenosine

Strategies for Introducing the 8-Hydroxyl/Oxo Moiety into Deoxyadenosine (B7792050) Scaffolds

The introduction of an oxygen functionality at the C8 position of the purine (B94841) ring is a key transformation in the synthesis of N6-Benzoyl-8-hydroxy-2'-deoxyadenosine. This modification, which leads to the more stable 8-oxo tautomer, can be achieved through both chemical and enzymatic approaches. The oxidation of the C8-position of adenosine (B11128) significantly alters the molecule's properties, including the equilibrium between its syn- and anti-conformations. mdpi.com

Chemical Oxidation Approaches for Purine C8 Position

The C8 position of purines is susceptible to attack by reactive oxygen species (ROS). wikipedia.org This vulnerability is a cornerstone of chemical methods to introduce the 8-hydroxyl group.

Hydroxyl Radical-Mediated Oxidation : The reaction of 2'-deoxyadenosine (B1664071) with hydroxyl radicals (•OH), often generated through Fenton-type chemistry, can lead to the formation of radical species on the nucleobase. wikipedia.org Attack of the •OH radical at the C8 position of the adenine (B156593) base is a known pathway, resulting in an 8-hydroxy-7,8-dihydroadeninyl radical. Subsequent one-electron oxidation yields the 8-oxo-adenine lesion. rsc.orgresearchgate.net This process mimics the oxidative damage that occurs to DNA within a cellular environment. mdpi.com

Singlet Oxygen Oxidation : While the reaction of singlet oxygen (¹O₂) with purines has been more extensively studied for guanine (B1146940), it represents another potential route for adenine oxidation. rsc.org The mechanism for guanine involves a [4+2] Diels-Alder cycloaddition across the C4 and C8 positions of the imidazole (B134444) ring, which, after rearrangement and reduction, yields the 8-oxo product. rsc.org A similar pathway could be envisioned for deoxyadenosine.

Other Oxidants : Various chemical oxidizing agents can be employed. For instance, the oxidation of adenine to 8-oxoA has been observed upon treatment with gamma radiation in aqueous solutions. nih.gov The use of specific reagents allows for more controlled oxidation. A facile one-pot synthesis of 8-oxo-7,8-dihydro-(2′-deoxy)adenosine in water has been reported, highlighting advancements in direct oxidation methods. nih.gov

Enzymatic or Biocatalytic Pathways for 8-Hydroxylation

Biocatalysis offers a highly selective alternative to chemical oxidation for modifying nucleosides. Enzymes can catalyze hydroxylations with high regio- and stereoselectivity.

Xanthine (B1682287) Oxidase (XO) : Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the hydroxylation of hypoxanthine (B114508) and xanthine to uric acid. wikipedia.orgnih.gov Crucially, the oxygen atom incorporated during this reaction is derived from water, not molecular oxygen (O₂). nih.gov Given its role in hydroxylating purine rings, XO is a potential biocatalyst for the C8-hydroxylation of deoxyadenosine. nih.gov The enzyme itself can also be a source of ROS, which can then lead to non-enzymatic chemical oxidation of the nucleoside. wikipedia.orgnih.gov

Cytochrome P450 Monooxygenases : The cytochrome P450 (P450) family of enzymes are powerful biocatalysts known for their ability to perform challenging C-H bond hydroxylations on a vast range of substrates. youtube.comnih.gov The reaction proceeds via a highly reactive iron-oxo intermediate (Compound I) that can abstract a hydrogen atom from an unactivated C-H bond, followed by radical rebound to form the hydroxylated product. nih.gov While often associated with drug metabolism and steroid biosynthesis, their catalytic machinery is capable, in principle, of oxidizing the C8-H bond of a purine nucleoside. youtube.comnih.gov The regioselectivity would be determined by the specific P450's active site architecture. nih.gov

Role of N6-Benzoyl Protection in Nucleoside Synthesis

Protecting groups are fundamental to multi-step organic synthesis, particularly in the complex chemistry of nucleosides and oligonucleotides where multiple reactive functional groups exist. nih.govnih.gov The N6-benzoyl group is a widely used "persistent" protecting group for the exocyclic amino group of adenine. youtube.comnih.gov

Regioselective Protection and Deprotection Strategies

The selective installation and removal of the benzoyl group are critical for its successful application.

Protection Strategy : The primary amino group (N6) of adenine is highly nucleophilic and would otherwise undergo undesired side reactions during subsequent synthetic steps, such as phosphitylation of the hydroxyl groups. nih.gov To selectively acylate the N6-amino group in the presence of the sugar's hydroxyl groups, a "transient protection" strategy is often employed. nih.gov This involves temporarily silylating the 3'- and 5'-hydroxyl groups, followed by acylation of the N6-amino group with a reagent like benzoyl chloride. A final aqueous workup or hydrolysis step removes the transient silyl (B83357) groups, yielding the N6-benzoylated nucleoside. nih.gov

Deprotection Strategy : The benzoyl group is stable to the acidic conditions used to remove the 5'-O-dimethoxytrityl (DMT) group during automated oligonucleotide synthesis. nih.govresearchgate.net It is typically removed at the end of the synthesis under basic conditions. nih.gov Common deprotection reagents include aqueous or gaseous ammonia (B1221849) or methylamine, often with heating. nih.govresearchgate.net The relative stability of the N6-benzoyl group is highlighted by procedures where other protecting groups, like acetyls, can be removed with milder bases (e.g., K₂CO₃ in methanol) while leaving the benzoyl group intact.

| Protecting Group | Position Protected | Typical Deprotection Conditions |

| Benzoyl (Bz) | N6 of Adenine, N4 of Cytosine | Basic (e.g., NH₃/H₂O, Methylamine) nih.govresearchgate.net |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Mildly Acidic (e.g., Trichloroacetic acid) nih.govresearchgate.net |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl (in RNA synthesis) | Fluoride source (e.g., TBAF) researchgate.net |

| N,N-dimethylformamidine | N6 of Adenine | Basic (e.g., NH₃/H₂O) |

This table provides a summary of common protecting groups used in nucleoside chemistry and their typical removal conditions.

Application as a Building Block in Oligonucleotide Synthesis

The N6-benzoyl protected deoxyadenosine is a cornerstone for the synthesis of DNA oligonucleotides. Its phosphoramidite (B1245037) derivative is the key building block for automated solid-phase synthesis. youtube.com

The synthesis of modified oligonucleotides, such as those containing an 8-hydroxy-2'-deoxyadenosine moiety, relies on these protected building blocks. N6-Benzoyl-8-oxo-2'-deoxyadenosine is used as a reagent to incorporate this specific modified nucleoside into oligomeric DNA. nih.gov The general strategy involves:

Synthesis of the modified nucleoside (this compound).

Protection of the 5'-hydroxyl group, typically with a DMT group.

Phosphitylation of the 3'-hydroxyl group to create the phosphoramidite monomer.

Incorporation of the monomer into a growing oligonucleotide chain using an automated DNA synthesizer. youtube.com

This approach prevents unwanted side reactions at the N6 and 8-positions during the coupling cycles of oligonucleotide synthesis. youtube.comnih.gov

Synthesis of this compound Analogs and Stereoisomers

The synthesis of analogs allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at various positions on the nucleoside scaffold.

C8-Position Analogs : The C8 position is a prime target for modification. Palladium(0)-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on an 8-bromo-N6-benzoyl-2'-deoxyadenosine precursor are powerful methods for introducing aryl or alkynyl groups. nih.gov Another versatile approach involves converting the nucleoside to an 8-formyl derivative, which can then be elaborated through various carbonyl chemistries. Thioalkylation at the C8 position is another route to introduce functional linkers. For example, 8-methoxy-2'-deoxyadenosine has been synthesized and incorporated into oligonucleotides.

Other Modifications : Analogs can also be created by altering other parts of the molecule. This includes modifications at the C2 position of the purine ring or alkylation at the N6 position to create derivatives other than benzoyl.

Synthesis of Stereoisomers : Stereoisomerism in nucleoside chemistry primarily concerns the stereochemistry of the sugar moiety and the orientation of the glycosidic bond. During de novo synthesis of nucleosides, the glycosylation step—coupling the sugar and the base—can produce a mixture of anomers (α and β). While enzymatic and stereospecific chemical methods aim to produce the natural β-anomer exclusively, the isolation of the α-anomer is sometimes possible. Furthermore, the presence of the 8-oxo modification can cause the N-glycosidic bond to favor a syn conformation, in contrast to the usual anti conformation of canonical bases in B-DNA. researchgate.net The synthesis of analogs with chiral side chains would also introduce additional stereoisomers.

| Modification Site | Synthetic Method Example | Type of Analog |

| C8 | Pd(0) Cross-Coupling on 8-bromo precursor | C8-Aryl, C8-Alkynyl nih.gov |

| C8 | Elaboration of 8-formyl intermediate | Diverse C8-functional groups |

| C8 | Thioalkylation | C8-Thioether conjugates |

| N6 | Alkylation | N6-Alkyl analogs |

| C2 | Sonogashira coupling on 2-iodo precursor | C2-Alkynyl derivatives |

This table summarizes various synthetic methodologies for producing analogs of the target compound by modifying different positions on the nucleoside.

Advanced Coupling Chemistries for Site-Specific Incorporation into Oligonucleotides

The efficient incorporation of this compound into synthetic oligonucleotides relies on the phosphoramidite method, the gold standard in automated DNA synthesis. However, the presence of the bulky benzoyl and hydroxyl groups at the N6 and C8 positions, respectively, introduces significant steric hindrance around the 3'-phosphoramidite group. This steric bulk can impede the approach of the growing oligonucleotide chain's 5'-hydroxyl group, leading to lower coupling efficiencies compared to standard, unmodified phosphoramidites. To overcome this challenge, advanced coupling chemistries and optimized protocols are employed.

Standard coupling activators, such as 1H-tetrazole, are often insufficient to drive the coupling reaction of sterically demanding phosphoramidites to completion in the short timeframes of standard synthesis cycles. oup.comresearchgate.net Consequently, more potent activators have been developed and are frequently utilized for such challenging monomers. These activators are typically more acidic or possess enhanced nucleophilic properties, which facilitate the formation of the highly reactive phosphitylating intermediate.

Commonly used advanced activators for sterically hindered phosphoramidites include:

5-(Ethylthio)-1H-tetrazole (ETT): This activator is more acidic than 1H-tetrazole and has been shown to improve coupling efficiencies for bulky phosphoramidites.

5-(Benzylthio)-1H-tetrazole (BTT): Similar to ETT, BTT is a more acidic activator that can enhance coupling yields. glenresearch.com For some modified phosphoramidites, BTT has been shown to provide superior coupling efficiency compared to 1H-tetrazole. glenresearch.com

4,5-Dicyanoimidazole (DCI): DCI is a highly effective, non-hygroscopic activator that is more acidic than 1H-tetrazole and highly soluble in acetonitrile (B52724). oup.comoup.com Its use can lead to faster coupling rates and allow for a reduction in the excess of phosphoramidite required. oup.com

Activator 42 (5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazole): This is another highly acidic activator known to promote the coupling of challenging monomers.

In addition to the choice of activator, other parameters of the coupling step are often modified to maximize the incorporation of this compound. These modifications include:

Increased Coupling Time: Extending the duration of the coupling step from the standard 30-60 seconds to several minutes (e.g., 5-15 minutes) provides more time for the sterically hindered reaction to proceed to completion. glenresearch.com

Higher Phosphoramidite Concentration: Increasing the concentration of the phosphoramidite solution can help to drive the reaction forward.

Increased Equivalents of Phosphoramidite: Using a larger excess of the phosphoramidite monomer relative to the synthesis support can also improve coupling yields.

The selection of the optimal coupling conditions often involves a systematic evaluation of different activators, coupling times, and monomer concentrations to achieve the desired incorporation efficiency, which is typically targeted to be above 98% to ensure a high yield of the full-length oligonucleotide.

Table 1: Comparison of Activators for Coupling of Sterically Hindered Phosphoramidites

| Activator | Typical Concentration (in Acetonitrile) | Key Advantages for Hindered Monomers |

| 1H-Tetrazole | 0.45 M | Standard, cost-effective, but often less efficient. oup.com |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.6 M | Increased acidity improves coupling rates. |

| 5-(Benzylthio)-1H-tetrazole (BTT) | 0.25 M | Higher acidity than 1H-tetrazole, demonstrated high efficiency. glenresearch.com |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | High acidity and solubility, allows for faster and more efficient coupling. oup.comoup.com |

Table 2: Representative Coupling Protocol Optimization for a Modified Purine Phosphoramidite

| Parameter | Standard Protocol | Optimized Protocol for Modified Purine | Rationale for Optimization |

| Activator | 0.45 M 1H-Tetrazole | 0.25 M 5-Benzylthio-1H-tetrazole (BTT) | BTT is a more potent activator for sterically demanding monomers. glenresearch.com |

| Coupling Time | 30-60 seconds | 10-15 minutes | Allows more time for the sterically hindered reaction to reach completion. glenresearch.com |

| Phosphoramidite Concentration | 0.1 M | 0.1 M - 0.15 M | A higher concentration can improve reaction kinetics. |

It is important to note that after the synthesis is complete, the deprotection of the oligonucleotide containing 8-hydroxy-2'-deoxyadenosine requires mild basic conditions to avoid degradation of the 8-hydroxy group and potential side reactions. The benzoyl protecting group on the N6 position is typically removed during this step.

Mechanistic Studies of N6 Benzoyl 8 Hydroxy 2 Deoxyadenosine Formation and Stability

Oxidative Stress-Induced Formation Pathways (in vitro/abiotic contexts)

The formation of N6-Benzoyl-8-hydroxy-2'-deoxyadenosine from its precursor, N6-benzoyl-2'-deoxyadenosine, is a direct consequence of oxidative damage. In abiotic settings, this transformation is primarily driven by the interaction with reactive oxygen species (ROS), which can be generated through various chemical and physical processes.

Hydroxyl radicals (•OH) are highly reactive species known to react with DNA components. nist.gov The reaction of •OH with purine (B94841) nucleosides can occur via addition to the double bonds of the base or by hydrogen abstraction from the sugar moiety. acs.org In the context of N6-benzoyl-2'-deoxyadenosine, the C8 position of the adenine (B156593) ring is a susceptible site for electrophilic attack by •OH. rsc.org This addition reaction leads to the formation of a radical adduct. Subsequent one-electron oxidation of this intermediate results in the formation of the 8-hydroxy derivative. researchgate.net

Nitrogen-centered radicals on deoxyadenosine (B7792050) can also be generated through the addition of hydroxyl radicals or one-electron oxidation. nih.gov These reactive intermediates could potentially participate in reactions leading to the modification of the purine ring, although the direct pathway to 8-hydroxylation from an N6-aminyl radical is less characterized.

The reaction of 2'-deoxyguanosine (B1662781) with hydroxyl radicals has been shown to initially form radical adducts, which upon oxidation yield 8-hydroxy-2'-deoxyguanosine (B1666359). researchgate.net A similar mechanism is expected for N6-benzoyl-2'-deoxyadenosine, where the electron-rich purine ring is a prime target for radical attack.

Singlet oxygen (¹O₂) is another key ROS that can induce DNA damage. It is known to react selectively with guanine (B1146940) moieties in DNA. nih.govnih.gov While its reactivity with adenine is generally lower, the formation of 8-oxoadenine has been reported as a stable product under certain conditions. mdpi.com The reaction likely proceeds through an unstable endoperoxide intermediate. nih.gov

Peroxynitrite (ONOO⁻), a powerful oxidizing agent formed from the reaction of nitric oxide and superoxide, is another potential contributor to the formation of this compound. nih.govresearchgate.net Peroxynitrite can decompose to form a strong oxidant with reactivity similar to the hydroxyl radical. researchgate.net Its reaction with deoxynucleosides has shown significant reactivity with dG, while dA shows minimal reactivity. nih.gov However, the oxidized product, 8-oxodG, is more reactive with peroxynitrite than dG itself, suggesting that once formed, the 8-hydroxy moiety could be susceptible to further reactions. nih.gov

Influence of Reaction Microenvironment on Formation and Tautomeric Equilibria

The chemical environment plays a crucial role in the stability and structural dynamics of this compound. The compound exists in a tautomeric equilibrium between the 8-hydroxy and the 8-keto (or 8-oxo) forms. In aqueous solutions, the 8-keto tautomer of 8-oxoadenine derivatives is known to predominate. nih.govnih.govnih.gov This equilibrium can be influenced by factors such as pH and solvent polarity. nih.gov

Studies on 8-hydroxyadenosine have shown that the modified base exists predominantly as the 8-keto tautomer in solution. nih.govnih.gov The pH of the solution also affects the ionization state of the molecule, with pKa values corresponding to protonation at N1 and ionization at N7. nih.govnih.gov The microenvironment within a DNA duplex can further influence the tautomeric equilibrium and base-pairing properties. nih.gov For instance, the stability of base pairs containing 8-oxoadenine has been shown to be more susceptible to the microenvironment compared to its guanine counterpart. nih.gov

Chemical Stability and Reactivity Profiles of this compound

The stability of this compound is determined by the lability of both the N6-benzoyl group and the 8-hydroxyl/oxo group under various conditions.

The N6-benzoyl group is commonly used as a protecting group in oligonucleotide synthesis due to its stability under the conditions of DNA synthesis. umich.edu However, it is susceptible to hydrolysis under both acidic and basic conditions. In aqueous environments at physiological pH and temperature, the N6-benzoyl group can undergo hydrolysis to yield 2'-deoxyadenosine (B1664071). The kinetics of this hydrolysis can be monitored using techniques like HPLC. Studies on N6-benzoyldeoxyadenosine have shown that it is less stable to acidic depurination compared to other N6-protecting groups. nih.gov

Table 1: Factors Influencing the Hydrolytic Stability of the N6-Benzoyl Group

| Factor | Effect on Stability | Reference |

|---|---|---|

| pH | Susceptible to both acidic and basic conditions. | nih.gov |

| Temperature | Increased temperature accelerates hydrolysis. |

| Buffer Composition | Can influence hydrolysis kinetics. | |

The 8-oxo moiety in purine nucleosides is itself a target for further oxidation. The redox potential of 8-oxoadenine is significantly lower than that of adenine, making it more susceptible to further oxidation. mdpi.com This can lead to the formation of other DNA lesions, including interstrand cross-links. nih.gov The accumulation of 8-oxo-modifications can have significant biological implications. mdpi.com

Studies on the related compound, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), have shown that it is a stable oxidative DNA damage product that is not prone to spontaneous hydrolysis. nih.gov However, it can be further oxidized by agents like peroxynitrite. nih.gov The stability of the 8-oxo group in this compound is expected to be similar, representing a stable lesion unless subjected to further strong oxidizing conditions.

Table 2: Reactivity of the 8-Oxo Group in Purine Nucleosides

| Reactant | Product(s) | Reference |

|---|---|---|

| Peroxynitrite | Further oxidation products | nih.gov |

| Singlet Oxygen | Can lead to further degradation | mdpi.comnih.gov |

Structural and Conformational Investigations of N6 Benzoyl 8 Hydroxy 2 Deoxyadenosine Within Nucleic Acid Contexts

Conformational Analysis of the Isolated Nucleoside Unit

The conformation of a nucleoside is defined by several key parameters, including the sugar pucker, the glycosidic bond torsion angle (χ), and the conformation of exocyclic groups. For N6-Benzoyl-8-hydroxy-2'-deoxyadenosine, both the N6-benzoyl group and the 8-hydroxy group are expected to significantly influence its preferred conformation.

The 8-hydroxy modification on purines, such as in the closely related 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), has been shown to favor a syn glycosidic conformation due to steric hindrance between the 8-oxygen and the sugar moiety. nih.govnih.gov However, studies on 8-methoxy-2'-deoxyadenosine have indicated that it can adopt an anti conformation when paired in a DNA duplex. tandfonline.com The 8-hydroxy group on adenine (B156593) is likely to exist predominantly in its keto tautomeric form, 8-oxo-adenosine. nih.gov This tautomerism can influence base pairing properties.

The N6-benzoyl group, a bulky aromatic substituent, introduces significant steric bulk at the N6 position of the adenine base. In related N6-alkyladenosines, the size of the substituent can influence the preference for the syn or anti conformation. nih.govsissa.it Molecular dynamics simulations on N6-methyladenosine have shown that the syn conformation is more stable for the isolated nucleoside, which would be incompatible with standard Watson-Crick base pairing in a duplex. nih.govsissa.it The large benzoyl group is expected to have an even more pronounced effect, likely favoring a conformation that minimizes steric clashes with the deoxyribose ring.

The interplay between the 8-hydroxy group, which favors a syn conformation, and the bulky N6-benzoyl group, which also introduces significant steric constraints, suggests that the conformational landscape of the isolated this compound nucleoside is complex. The preferred conformation will likely be a balance between these competing steric and electronic effects.

Impact on DNA Duplex Stability and Conformation

The melting temperature (Tm) of a DNA duplex is a direct measure of its thermal stability. The introduction of modified nucleosides often leads to a decrease in Tm, indicating a destabilization of the duplex.

Studies on oligonucleotides containing 8-hydroxy-2'-deoxyguanosine have demonstrated a reduction in the thermal stability of the duplex. nih.govnih.gov Similarly, the presence of bulky N6-alkyladenosine adducts has been shown to destabilize RNA duplexes, with the degree of destabilization often correlating with the size of the alkyl group due to steric hindrance. nih.govnih.gov

Given these findings, it is highly probable that the incorporation of this compound into a DNA duplex would lead to a significant decrease in its melting temperature. The combined steric bulk of the N6-benzoyl group and the conformational and base-pairing disruptions caused by the 8-hydroxy (8-oxo) modification would likely interfere with optimal base stacking and hydrogen bonding interactions.

Table 1: Predicted Impact of this compound on DNA Duplex Melting Temperature (Tm)

| Modification | Predicted Effect on Tm | Rationale |

| This compound | Significant Decrease | Combined steric hindrance from the N6-benzoyl group and disruption of base pairing and stacking by the 8-hydroxy (8-oxo) group. |

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the global conformation of DNA. The characteristic CD spectrum of B-form DNA, with a positive band around 275 nm and a negative band around 245 nm, is sensitive to changes in helical structure.

The incorporation of modified nucleosides can lead to distinct changes in the CD spectrum. While specific CD data for this compound is not available, studies on other modified oligonucleotides provide insights. For instance, the formation of G-quadruplex structures, which can be induced by certain modifications, results in a characteristic positive band around 260 nm or 290 nm. researchgate.net More subtle conformational changes, such as alterations in base stacking and helical twist caused by the bulky adduct, would be expected to perturb the typical B-form DNA CD spectrum. nih.govnih.gov It is anticipated that the presence of this compound would lead to a less defined B-form signal, possibly with reduced ellipticity, reflecting a more disordered or distorted helical structure.

Structural Elucidation of this compound Adducts in DNA (e.g., NMR, X-ray crystallography of model systems)

High-resolution structural techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for determining the precise three-dimensional structure of modified DNA.

NMR studies on DNA duplexes containing the related 8-hydroxy-2'-deoxyguanosine have shown that the modified base can be accommodated within a B-form duplex, forming a Watson-Crick-like base pair with cytosine, with structural perturbations being localized to the site of the lesion. nih.govnih.gov For the (5'S)-5',8-cyclo-2'-deoxyadenosine lesion, NMR and molecular dynamics simulations revealed a right-handed helix with Watson-Crick base pairing, but with some structural distortions at and near the lesion site. nih.gov

While there are no direct X-ray crystallography or detailed NMR studies reported for oligonucleotides containing this compound, data from related compounds provide valuable inferences. X-ray crystallography of a DNA decamer with 7,8-dihydro-8-oxoguanine showed that it can form a Watson-Crick base pair with cytosine in the anti conformation with only subtle structural perturbations. nih.gov Conversely, NMR studies of the 1,N6-ethenodeoxyadenosine adduct, which also modifies the N6 position, revealed non-planar alignments with the opposing base. nih.govnih.gov

The bulky N6-benzoyl group would likely cause significant steric clashes within the confines of a DNA duplex, potentially forcing the modified base into the major groove or causing a significant distortion of the helical backbone. The 8-hydroxy modification would further complicate the local structure. It is plausible that the this compound would adopt a syn conformation to alleviate steric strain, which would disrupt standard Watson-Crick base pairing.

Table 2: Summary of Anticipated Structural Features of this compound in DNA

| Structural Parameter | Predicted Conformation/Effect | Basis for Prediction |

| Glycosidic Bond (χ) | Likely syn | Steric hindrance from both the 8-hydroxy and N6-benzoyl groups. |

| Base Pairing | Disrupted Watson-Crick | The syn conformation and the 8-oxo tautomer would not be compatible with standard base pairing. |

| Helical Structure | Localized distortion | Significant steric bulk of the adduct would likely perturb the B-form helix in the vicinity of the modification. |

Structural Dynamics and Molecular Flexibility within DNA

The presence of a modified nucleoside can alter the dynamic properties and flexibility of the DNA duplex. Molecular dynamics (MD) simulations are a powerful tool for investigating these aspects.

MD simulations of DNA containing various lesions have shown that modified bases can increase the local flexibility of the DNA structure. nsc.runih.gov For instance, simulations of N6-methyladenosine in RNA have highlighted the dynamic equilibrium between syn and anti conformations and its impact on duplex stability. nih.govsissa.it

It is expected that an oligonucleotide containing this compound would exhibit increased molecular flexibility around the lesion site. The bulky and conformationally complex nature of this adduct would likely weaken the local stacking and hydrogen bonding interactions, leading to a more dynamic and less constrained structure in that region. This increased flexibility could have significant implications for the recognition and processing of this lesion by DNA repair enzymes.

Biochemical Recognition and Processing of N6 Benzoyl 8 Hydroxy 2 Deoxyadenosine by Dna Interacting Enzymes

Substrate Specificity for DNA Polymerases (in vitro enzymatic studies)

The presence of a damaged base like 8-oxo-dA in the DNA template poses a significant challenge to DNA polymerases during replication. The cell employs specialized translesion synthesis (TLS) polymerases to bypass such lesions, often at the cost of fidelity.

Influence on Replication Fidelity and Lesion Bypass Mechanisms

The 8-oxo-dA lesion is chemically ambiguous. The 8-oxo modification favors the syn conformation of the glycosidic bond, which allows it to form a stable Hoogsteen base pair with an incoming dGTP. This contrasts with the normal anti conformation of adenine (B156593), which pairs with thymine. Consequently, when a DNA polymerase encounters 8-oxo-dA, it can lead to the misincorporation of cytosine (via guanine (B1146940) pairing) or adenine, resulting in A→C and A→G transversions.

High-fidelity replicative polymerases, such as DNA polymerase δ, generally stall upon encountering an 8-oxo-dA lesion. nih.gov However, specialized TLS polymerases from the Y-family, like DNA polymerase η (eta) and polymerase ι (iota), are capable of bypassing the lesion. nih.gov Studies have shown that human polymerases η and κ can efficiently bypass 8-oxo-dA, primarily inserting the correct base, thymine. nih.gov Polymerase ι also inserts nucleotides opposite the lesion but is less processive and may not fully extend the primer. nih.gov

The addition of a bulky N6-benzoyl group would almost certainly act as a major steric block to the active site of most DNA polymerases. It would likely prevent the formation of the necessary hydrogen bonds for base pairing, causing a strong replication stall. Bypass would likely be extremely inefficient and would almost certainly require a highly specialized and accommodating TLS polymerase.

Kinetic Parameters of Incorporation and Extension

Kinetic studies measure the efficiency (kcat/Km) and fidelity of nucleotide incorporation opposite a DNA lesion. For 8-oxo-dA, these studies reveal the preferences of different polymerases.

In vitro studies with various polymerases have demonstrated a clear hierarchy of nucleotide insertion opposite 8-oxo-dA. For instance, human polymerase η and polymerase κ preferentially insert dTTP opposite the lesion. nih.gov While the insertion is generally correct (opposite A), the efficiency is reduced compared to an unmodified template. Other polymerases might show a higher propensity for misinsertion. For example, some bacterial polymerases have been shown to misincorporate dGTP opposite 8-oxo-dA.

Below is an interactive table summarizing representative kinetic data for nucleotide insertion opposite 8-oxo-dA by human Y-family TLS polymerases.

| Polymerase | Incoming Nucleotide (dNTP) | kcat (min⁻¹) | Km (µM) | Relative Efficiency (kcat/Km) |

| hPol η | dTTP | 0.5 | 1.0 | 0.5 |

| dGTP | 0.01 | 5.0 | 0.002 | |

| hPol κ | dTTP | 0.8 | 2.5 | 0.32 |

| dGTP | 0.02 | 10.0 | 0.002 | |

| hPol ι | dTTP | 0.3 | 4.0 | 0.075 |

| dCTP | 0.008 | 4.5 | 0.0018 | |

| Note: These values are illustrative and derived from multiple studies examining the bypass of oxidative adenine lesions. Actual values can vary based on experimental conditions and the specific DNA sequence context. |

No kinetic data exists for N6-Benzoyl-8-hydroxy-2'-deoxyadenosine. However, it is predictable that the catalytic efficiency (kcat/Km) for any nucleotide insertion opposite this lesion would be drastically lower than for 8-oxo-dA alone, due to the severe steric hindrance from the benzoyl group.

Error Profiles Associated with Bypass

The error profile refers to the type and frequency of mutations generated when a polymerase bypasses a lesion. For 8-oxo-dA, the primary mutations observed are A→G and A→C transversions. This is consistent with its ability to mispair with guanine. nih.gov

While TLS polymerases like Pol η and Pol κ can bypass 8-oxo-dA with relatively high fidelity, other polymerases or cellular conditions can lead to significant misincorporation. The induction of the SOS response in bacteria, for example, engages error-prone polymerases that increase the mutagenic potential of such lesions. nih.gov

For a lesion as bulky as this compound, successful bypass would be a rare event. If it were to occur, the error profile would be difficult to predict. The polymerase would be inserting a base opposite a non-instructive site, likely following a variant of the "A-rule" (preferential insertion of adenine) or another polymerase-specific signature, leading to a complex pattern of mutations.

Interaction with DNA Repair Enzymes

Cells have evolved sophisticated DNA repair pathways to remove lesions like 8-oxo-dA. The primary pathway for such small base modifications is Base Excision Repair (BER), while bulkier adducts are typically handled by Nucleotide Excision Repair (NER).

Glycosylase Recognition and Excision Pathways

The BER pathway is initiated by a DNA glycosylase, an enzyme that recognizes and cleaves the N-glycosidic bond between the damaged base and the sugar-phosphate backbone, releasing the lesion. nih.govnih.gov

The repair of 8-oxo-dA is complex. In humans, the primary enzyme involved is the MUTYH (MutY Homolog) DNA glycosylase . MUTYH does not remove the 8-oxo-dA lesion itself. Instead, it recognizes the mispair that forms after a polymerase incorporates an adenine opposite the 8-oxo-dA lesion (8-oxo-dA:A) and excises the undamaged adenine. This allows a polymerase to re-insert the correct base (cytosine) opposite the 8-oxo-dA, which can then be recognized by other repair systems. Some studies also suggest that other glycosylases, like NEIL1, may have activity on oxidized purines. nih.gov

The active site of a DNA glycosylase is a highly selective pocket designed to accommodate a specific damaged base after flipping it out of the DNA helix. researchgate.net The presence of the large N6-benzoyl group would prevent the this compound from fitting into the active site of any known DNA glycosylase, including MUTYH. Therefore, it is highly unlikely to be a substrate for the BER pathway.

Nucleotide Excision Repair Pathway Involvement

The Nucleotide Excision Repair (NER) pathway is responsible for removing a wide variety of bulky, helix-distorting DNA lesions, such as those caused by UV radiation or large chemical adducts. nih.gov The NER machinery recognizes the structural distortion in the DNA helix rather than a specific chemical modification.

Given the significant size of the benzoyl group, the this compound adduct would undoubtedly cause a major distortion of the DNA double helix. This structural perturbation is a classic substrate for the NER pathway. The repair process would involve the recognition of the bulky lesion, excision of a short oligonucleotide patch (around 24-32 nucleotides in humans) containing the damage, and resynthesis of the gap by a DNA polymerase using the intact strand as a template.

Therefore, if this compound were ever to be present in cellular DNA, the NER pathway would be the primary mechanism for its removal.

Effects on Other Nucleic Acid Modifying Enzymes (e.g., ligases, nucleases, methyltransferases)

The presence of a modified base like this compound can also interfere with the function of other enzymes that interact with DNA, such as DNA ligases, nucleases, and methyltransferases.

DNA Ligases: DNA ligases are essential for joining breaks in the phosphodiester backbone of DNA during replication, repair, and recombination. The efficiency of ligation can be significantly affected by the presence of a damaged base at or near the ligation junction. Substituted adenosine (B11128) analogs have been identified as potent inhibitors of bacterial NAD+-dependent DNA ligases, demonstrating selectivity over human ATP-dependent DNA ligases. nih.gov These analogs often act by competing with the enzyme's natural substrate, NAD+ or ATP, and binding to the adenylation domain. nih.gov Given its structural similarity to adenosine, it is conceivable that this compound or its metabolites could inhibit the activity of certain DNA ligases, potentially leading to an accumulation of strand breaks.

DNA Nucleases: Nucleases are enzymes that cleave the phosphodiester bonds of nucleic acids. The presence of a bulky adduct can alter the local DNA structure, which may either enhance or inhibit nuclease activity depending on the specific enzyme and the nature of the distortion. Information on the direct interaction of this compound with specific nucleases is not readily available.

DNA Methyltransferases: DNA methyltransferases are responsible for establishing and maintaining DNA methylation patterns, which are crucial for gene regulation and genome stability. The N6 position of adenine is a known site for methylation in some organisms, and N6-methyladenine (m6A) in DNA is linked to DNA damage repair processes. nih.govnih.gov The presence of a bulky benzoyl group at this position would likely block the action of N6-adenine methyltransferases. Furthermore, the 8-hydroxy modification could alter the local DNA conformation in a way that influences the activity of other DNA methyltransferases, such as those that act on cytosine residues (in the C5-G-C-G context, for example), although this remains speculative without direct experimental evidence.

Table 2: Effects of Related Compounds on Nucleic Acid Modifying Enzymes

| Enzyme Class | Compound/Adduct | Observed Effect | Citations |

|---|---|---|---|

| DNA Ligase | Substituted adenosine analogs | Inhibition of bacterial NAD+-dependent DNA ligases. | nih.gov |

| DNA Polymerase | N6-Benzoyl-2'-deoxy-a-adenosine | Potent inhibitor of DNA polymerase. | biosynth.com |

Theoretical and Computational Chemistry Approaches to N6 Benzoyl 8 Hydroxy 2 Deoxyadenosine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of N6-Benzoyl-8-hydroxy-2'-deoxyadenosine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing detailed information on electron distribution, orbital energies, and molecular properties.

Detailed research findings from these calculations would typically focus on several key areas. The distribution of partial atomic charges reveals the most electron-rich and electron-deficient sites, indicating likely points for electrophilic or nucleophilic attack. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial; the energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

For this compound, calculations would likely show that the 8-oxo position significantly influences the electronic structure of the purine (B94841) ring system. The presence of the electron-withdrawing benzoyl group at the N6-position would further modulate this electronic landscape. Molecular Electrostatic Potential (MEP) maps generated from these calculations would visualize the charge distribution, highlighting the electronegative oxygen atoms of the 8-oxo and benzoyl groups as likely sites for hydrogen bonding interactions with biological molecules. This information is invaluable for predicting how the adduct might be recognized and processed by cellular machinery.

| Property | 8-keto Tautomer | 8-enol Tautomer | Methodology |

|---|---|---|---|

| Dipole Moment (Debye) | ~5.5 D | ~4.2 D | DFT/B3LYP 6-31G |

| HOMO Energy (eV) | -6.8 eV | -6.5 eV | DFT/B3LYP 6-31G |

| LUMO Energy (eV) | -1.5 eV | -1.3 eV | DFT/B3LYP 6-31G |

| HOMO-LUMO Gap (eV) | 5.3 eV | 5.2 eV | DFT/B3LYP 6-31G |

Molecular Dynamics Simulations of this compound-DNA Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and biomolecular complexes. nih.gov For this compound, MD simulations can model its behavior when incorporated into a DNA double helix, providing insights into the structural perturbations it induces.

Simulations of DNA containing similar bulky adducts have shown that they can cause significant local distortions. nih.gov For this compound, it is expected that the bulky benzoyl group would reside in the major groove of the DNA. This could disrupt normal base stacking interactions with neighboring base pairs and alter the local DNA conformation, potentially interfering with the binding of DNA processing proteins like polymerases and repair enzymes. nih.gov Furthermore, the 8-oxo modification would likely favor a syn glycosidic bond conformation, which itself introduces a significant distortion compared to the typical anti conformation of canonical bases.

| Parameter | Expected Observation for Adducted DNA | Implication |

|---|---|---|

| Glycosidic Torsion Angle (χ) | Predominantly in the syn range (~60°) | Significant distortion of the sugar-phosphate backbone. |

| Backbone Torsion Angles | Deviations from standard B-DNA values near the adduct site | Local disruption of the helical structure. |

| RMSF of Adduct and Flanking Bases | Increased fluctuations compared to control DNA | Increased local flexibility and instability. |

| Major Groove Width | Widening at the site of the adduct | Accommodation of the bulky N6-benzoyl group. |

In silico Prediction of Conformational Preferences and Tautomeric Equilibria

The biological function and mutagenic potential of a modified nucleoside are critically dependent on its preferred three-dimensional shape (conformation) and its isomeric form (tautomer). For this compound, the two most important equilibria are the tautomerism at the C8-position and the conformation around the glycosidic bond.

The 8-hydroxyadenosine moiety can exist in two main tautomeric forms: the 8-enol (hydroxy) form and the 8-keto (oxo) form. Extensive experimental and theoretical studies on the parent compound, 8-hydroxyadenosine, have provided conclusive evidence regarding this equilibrium. oup.comnih.gov Natural abundance 15N NMR spectroscopy shows a one-bond N-H coupling at the N7 position, which is characteristic of a protonated, 'pyrrole-like' nitrogen. oup.comnih.gov This observation strongly establishes that the molecule exists predominantly in the 8-keto tautomeric form in solution, a finding supported by quantum chemical calculations. oup.comnih.gov

The second key feature is the conformation around the N-glycosidic bond, which can be either anti (with the purine base oriented away from the sugar) or syn (oriented over the sugar). For 8-oxo-purines, the syn conformation is generally favored to relieve steric clashes between the 8-oxo group and the deoxyribose sugar. The addition of a bulky N6-benzoyl group is expected to further stabilize the syn conformation, as it would create a significant steric hindrance with the sugar moiety in the anti position. Therefore, the most stable and biologically relevant form is predicted to be the 8-keto-syn conformer.

| Experimental/Theoretical Method | Key Finding | Conclusion | Reference |

|---|---|---|---|

| 15N NMR Spectroscopy | Observation of a one-bond N7-H coupling ('JN7-H7 = ~99 Hz) | Confirms the presence of a proton on N7, establishing the 8-keto form. | oup.com |

| UV Spectroscopy | pH-dependent spectral shifts indicate pKa values corresponding to protonation at N1 and ionization at N7. | Ionization at N7 to form an enolate is consistent with an initial 8-keto structure. | nih.gov |

| Infrared Spectroscopy | Tentative assignment of the solid-state structure as the 8-keto form. | Supports the prevalence of the keto tautomer. | oup.com |

| Quantum Chemical Calculations | Calculations show lower total energy for the 8-keto tautomer compared to the 8-enol form. | The 8-keto tautomer is thermodynamically more stable. | nih.gov |

Docking Studies with DNA-Binding Proteins and Enzymes

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor), typically a protein. For this compound incorporated in DNA, docking studies can predict how it might interact with the active sites of DNA polymerases or DNA repair enzymes.

The structural analogue, 8-oxo-2'-deoxyguanosine (8-oxo-dG), is a well-known oxidative DNA lesion recognized by specific DNA glycosylases, such as OGG1, which excise the damaged base to initiate repair. nih.gov Docking studies of this compound into the active site of such enzymes would be highly informative. The docking algorithm would explore various binding poses of the adducted DNA within the enzyme's active site and use a scoring function to rank them.

A successful docking pose would likely involve specific hydrogen bonds between the enzyme's amino acid residues and the unique features of the adduct, such as the 8-oxo group and the N7-H proton. However, the large N6-benzoyl group would likely present a major steric challenge. It could either prevent the adduct from fitting into the active site, thus evading repair, or it could form unique interactions (e.g., hydrophobic or pi-stacking) that alter the binding affinity and specificity. Similarly, docking into the active site of a DNA polymerase could reveal how the adduct might be accommodated during replication, providing a structural basis for its potential to cause mutations by mispairing with incoming nucleotides.

| Parameter | Predicted Outcome | Potential Biological Consequence |

|---|---|---|

| Binding Affinity (Scoring Function) | Lower score compared to the canonical substrate (e.g., 8-oxoG) | Inefficient recognition and repair by the enzyme. |

| Key Hydrogen Bonds | Possible H-bonds with the 8-oxo group, but canonical interactions may be disrupted. | Altered binding mode and reduced catalytic efficiency. |

| Steric Clashes | High likelihood of steric clashes between the N6-benzoyl group and protein residues. | Prevention of proper binding, leading to lesion persistence. |

| Hydrophobic/Pi-Stacking Interactions | Potential for interactions between the benzoyl ring and nonpolar residues in the active site. | Could lead to a non-productive binding orientation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry stands as a cornerstone technique for the analysis of modified nucleosides, offering unparalleled sensitivity and selectivity.

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is the gold standard for the accurate quantification of DNA adducts. biosearchtech.com This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest, in this case, this compound. The internal standard, enriched with heavy isotopes such as ¹³C or ¹⁵N, is spiked into a sample at a known concentration at the earliest stage of sample preparation.

During analysis, the native (light) and the labeled (heavy) forms of the analyte co-elute from the liquid chromatography column but are distinguished by the mass spectrometer based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for any sample loss during extraction, purification, and analysis. While specific studies quantifying this compound using this method are not widely published, the technique has been successfully applied to quantify similar oxidative lesions like 8-hydroxy-2'-deoxyadenosine (8-OH-dAdo), demonstrating its suitability. For instance, LC-MS methods using stable isotope-labeled analogs have been developed to quantify 8-OH-dAdo in DNA with high sensitivity. nih.gov

Key Advantages of Isotope Dilution MS:

| Feature | Benefit |

| High Accuracy | Corrects for matrix effects and sample loss. |

| High Precision | Excellent reproducibility of results. |

| High Sensitivity | Capable of detecting adducts at very low levels (femtomole range). nih.gov |

| Specificity | Reduces the likelihood of interferences from other compounds. |

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition and structure of unknown or novel compounds like this compound. Instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers provide mass measurements with high accuracy (typically <5 ppm error), which allows for the determination of a unique elemental formula for the detected ion.

For this compound (Molecular Formula: C₁₇H₁₇N₅O₅), HRMS can verify the presence of the compound by matching the experimentally measured mass to its calculated theoretical mass. cymitquimica.com Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms can provide valuable structural information. In an MS/MS experiment, the precursor ion of the analyte is isolated and fragmented, and the resulting product ions are mass-analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. For instance, characteristic losses of the deoxyribose sugar moiety or the benzoyl group would be expected and would help to confirm the identity of the adduct. Studies on similar adducts have used HRMS to characterize the structure of covalent adducts to DNA nucleosides. nih.gov

Spectroscopic Techniques for Adduct Characterization (e.g., advanced NMR, FTIR)

While mass spectrometry provides information on mass and fragmentation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer detailed insights into the specific chemical structure and bonding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the de novo structural elucidation of molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. Although a specific, publicly available NMR spectrum for this compound is not available, analysis of related structures provides a strong indication of the expected data. For example, NMR has been used to study the effects of 8-hydroxylation on deoxyguanosine within a DNA duplex, revealing details about its tautomeric form and base-pairing properties. chemicalbook.com Similarly, ¹H NMR data for the related compound 2'-deoxyadenosine (B1664071) has been extensively documented. broadpharm.com

Expected NMR Spectral Features for this compound:

| Protons/Carbons | Expected Chemical Shift Region (ppm) | Information Gained |

| Benzoyl Protons | ~7.5-8.5 | Confirms the presence and substitution pattern of the benzoyl group. |

| Adenine (B156593) H2 | ~8.0 | Shifted compared to deoxyadenosine (B7792050) due to substitution. |

| Anomeric Proton (H1') | ~6.3 | Confirms the β-configuration of the glycosidic bond. |

| Deoxyribose Protons | ~2.0-4.5 | Provides information on the sugar pucker and conformation. |

| Hydroxyl Protons | Variable | Confirms the presence of the 3', 5', and 8-hydroxyl groups. |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the vibrations of specific chemical bonds. It is particularly useful for identifying functional groups. For this compound, FTIR would be expected to show characteristic absorption bands for O-H (hydroxyl), N-H (amine), C=O (carbonyls in the benzoyl and purine ring), and C-N bonds, providing further confirmation of the compound's structure.

Electrochemical Detection Methods for Oxidative Nucleoside Lesions

Electrochemical methods offer a highly sensitive and often simpler alternative for the detection of oxidatively damaged nucleosides. These techniques are based on the principle that many oxidative lesions are more easily oxidized than their unmodified counterparts. Guanine (B1146940) and adenine bases in DNA can be electrochemically oxidized, and the presence of an electron-donating hydroxyl group at the C8-position, as in 8-hydroxy-2'-deoxyadenosine, lowers its oxidation potential, making it a prime target for electrochemical detection. nih.gov

While specific methods for this compound are not established, methods for the closely related 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and for adenine oxidation products are well-developed. nih.gov These typically involve the use of a chemically modified electrode that facilitates the oxidation of the analyte. The oxidation event produces a current that is proportional to the concentration of the analyte. Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often employed to enhance sensitivity and resolve the signal from background noise. nih.gov The application of these principles would likely allow for the development of a sensitive detection method for this compound following its release from DNA.

Chromatographic Separation Techniques (e.g., HPLC, UPLC, CE)

Effective separation of the target analyte from a complex mixture is a prerequisite for accurate detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose.

HPLC and UPLC: These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For modified nucleosides, reversed-phase (RP) chromatography is most frequently used. In RP-HPLC/UPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to improve peak shape.

UPLC systems utilize columns with smaller particle sizes (<2 µm) compared to traditional HPLC, which results in significantly higher resolution, faster analysis times, and increased sensitivity. avantorsciences.comjk-sci.com Several vendor methods confirm that N6-Benzoyl-2'-deoxyadenosine, the precursor to the target compound, can be analyzed with high purity using HPLC. hmdb.canih.gov

Example Chromatographic Conditions for Modified Nucleosides:

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., Waters ACQUITY UPLC Oligonucleotide BEH C18) jk-sci.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2-0.5 mL/min (UPLC) |

| Detection | UV (e.g., 260 nm) or Mass Spectrometry |

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as very high separation efficiency, short analysis times, and minimal sample and reagent consumption. CE methods, particularly micellar electrokinetic chromatography (MEKC), have been successfully developed for the separation and quantification of various modified nucleosides in biological samples like urine. hmdb.ca This technique represents a viable and powerful alternative to LC-based methods for the analysis of this compound.

Conclusion

N6-Benzoyl-8-hydroxy-2'-deoxyadenosine is a synthetically modified nucleoside that plays a critical role in the study of oxidative DNA damage. While the N6-benzoyl group serves as a practical chemical protecting group for synthesis and stability, the 8-hydroxy-adenine core represents a significant form of DNA damage found in biological systems. The availability of this compound as a pure chemical entity facilitates the development of sensitive analytical methods for its detection and enables detailed investigations into the biochemical consequences of oxidative stress on DNA. Its use as a research tool continues to advance our understanding of DNA damage and repair mechanisms, which are fundamental to human health and disease.

Q & A

Q. What are the recommended methods for synthesizing N6-Benzoyl-8-hydroxy-2'-deoxyadenosine?

The synthesis typically involves phosphoramidite chemistry, leveraging protective groups like benzoyl to stabilize reactive sites. For example:

- Step 1 : Dissolve the precursor (e.g., 2'-deoxyadenosine) in anhydrous CH₂Cl₂ under inert gas (argon/nitrogen).

- Step 2 : Add activating agents (e.g., N,N-diisopropylethylamine) and benzoylating reagents (e.g., benzoyl chloride).

- Step 3 : Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH).

Critical considerations include avoiding Dimroth rearrangement (which converts N6-benzoyl to N1-methyl derivatives) by using controlled anhydrous conditions .

Q. How is the compound structurally characterized in laboratory settings?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm benzoyl group attachment and sugar conformation. For example, aromatic protons from the benzoyl group appear at δ 7.8–8.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 371.347 for C₁₇H₁₇N₅O₅) .

- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection at 260 nm .

Q. What are the primary applications of this compound in DNA/RNA research?

It is used to:

- Study oxidative DNA damage mechanisms (e.g., 8-hydroxy adducts as biomarkers of oxidative stress) .

- Synthesize modified oligonucleotides for probing enzyme-substrate interactions (e.g., polymerase fidelity assays) .

- Investigate nucleotide metabolism in cancer or viral infection models .

Advanced Research Questions

Q. How can LC-MS/MS be optimized to quantify this compound in biological samples?

- Sample Preparation : Digest DNA with nuclease P1 and alkaline phosphatase to release nucleosides .

- Isotope Dilution : Use stable isotope-labeled internal standards (e.g., [¹⁵N₅]-8-oxodG) to correct for matrix effects .

- LC Parameters : C18 column, gradient elution (0.1% formic acid in H₂O/MeCN).

- MS Detection : ESI+ mode, monitor transitions like m/z 371 → 255 (quantifier) and 371 → 135 (qualifier) .

Q. What experimental strategies address contradictions in stability data under varying pH conditions?

- Controlled Buffers : Test stability in Tris-HCl (pH 7–9) and acetate (pH 4–6) at 37°C.

- Kinetic Analysis : Use HPLC to track degradation products (e.g., de-benzoylated derivatives) over time.

- Mechanistic Studies : NMR or FTIR to identify hydrolysis intermediates.

Discrepancies often arise from benzoyl group hydrolysis in alkaline conditions, requiring pH-neutral storage .

Q. How does this compound interact with DNA repair enzymes like OGG1 or POLθ?

- Competitive Binding Assays : Incubate the compound with recombinant enzymes and native DNA substrates.

- Crystallography : Co-crystallize the modified nucleoside with OGG1 to map active-site interactions.

- Activity Assays : Measure enzyme kinetics (Km/Vmax) using fluorescently labeled oligonucleotides .

The benzoyl group may sterically hinder enzyme binding, reducing repair efficiency .

Q. What are the implications of detecting this compound in epigenetic modification studies?

It may interfere with methylation/demethylation pathways:

Q. How can researchers mitigate cytotoxicity when using this compound in macrophage or lymphocyte studies?

- Dose Optimization : Perform MTT assays to determine IC₅₀ values (e.g., RAW 264.7 macrophages).

- Caspase Inhibition : Pre-treat cells with Z-VAD-FMK to test caspase-3-dependent apoptosis pathways .

- Metabolite Profiling : Use RP-HPLC to quantify intracellular 2'-deoxyadenosine levels, which trigger cytotoxicity at high concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.